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Ethyl vanillin - 121-32-4

Ethyl vanillin

Catalog Number: EVT-253233
CAS Number: 121-32-4
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ethyl vanillin appears as colorless crystals. More intense vanilla odor and taste than vanillin. (NTP, 1992)
Ethyl vanillin is a member of the class of benzaldehydes that is vanillin in which the methoxy group is replaced by an ethoxy group. It has a role as an antioxidant and a flavouring agent. It is a member of benzaldehydes, a member of phenols and an aromatic ether. It is functionally related to a vanillin.
Ethyl vanillin is a natural product found in Microtropis japonica and Cornus officinalis with data available.
Ethyl vanillin is a metabolite found in or produced by Saccharomyces cerevisiae.

Vanillin

Relevance: Vanillin is a closely related compound to ethyl vanillin, differing only in the substituent at the 3-position of the benzene ring. Vanillin has a methoxy group (-OCH3) at this position, while ethyl vanillin has an ethoxy group (-OCH2CH3). Both compounds share a similar flavor profile, but ethyl vanillin is known to have a stronger, more intense aroma compared to vanillin [, , ]. Several studies have investigated the use of both vanillin and ethyl vanillin as flavoring agents in food products [, , , , ], and as potential antimicrobial agents [, ].

Methyl Vanillin

Relevance: Like vanillin, methyl vanillin is structurally similar to ethyl vanillin and is also used as a flavoring agent. Its flavor profile is similar to vanillin and ethyl vanillin but possesses distinct sensory characteristics []. Methyl vanillin, along with vanillin and ethyl vanillin, has been studied for its potential application in food analysis, particularly in the context of detecting their presence in various food products [, , , ].

Vanillic Acid

Relevance: Vanillic acid is a related compound to ethyl vanillin as it is a derivative of vanillin. While it does not possess the characteristic vanilla aroma, vanillic acid exhibits antioxidant properties []. It has been investigated for its potential use as an antimicrobial agent against foodborne pathogens, including Cronobacter species [, ].

Vanillyl Alcohol

Relevance: Similar to vanillic acid, vanillyl alcohol is related to ethyl vanillin through its structural similarity to vanillin. It possesses antioxidant properties, although its activity has been reported to be weaker than vanillin and ethyl vanillin in some assays [].

Coumarin

Relevance: While not structurally related to ethyl vanillin, coumarin is often mentioned in conjunction with vanillin and ethyl vanillin in the context of food analysis. This is because coumarin can be present in trace amounts in natural vanilla extracts and may be added to artificial vanilla flavorings [, , ].

Acetovanillone

Relevance: Although not structurally similar to ethyl vanillin, acetovanillone is relevant in the context of wood-aged beverages. Studies have identified acetovanillone as a potential chemical marker for differentiating between brandies aged in different types of wood, including oak and chestnut []. This research also investigates the presence of ethyl vanillin in such beverages, highlighting their shared relevance as potential markers for wood aging processes.

Ethyl Vanillin Glycerin Acetal

Compound Description: Ethyl vanillin glycerin acetal is a newly identified compound formed through the reaction of ethyl vanillin with glycerin. The exact structure of the compound, particularly the isomeric configuration, has been a subject of study using mass spectrometry [].

(S)-4-Hydroxy-3-ethoxymandelic acid (EMA)

Relevance: EMA is directly related to ethyl vanillin as it can be biotransformed into ethyl vanillin by specific bacterial enzymes, notably benzoylformate decarboxylase from Pseudomonas putida []. This biotransformation process holds promise for the sustainable and efficient production of ethyl vanillin.

p-Hydroxybenzaldehyde

Relevance: p-Hydroxybenzaldehyde is structurally similar to vanillin and ethyl vanillin, differing only in the substituent at the 3-position of the benzene ring. It serves as a starting material for the synthesis of ethyl vanillin. []. This method highlights the structural relationship between the compounds and the possibility of synthesizing ethyl vanillin from a simpler precursor.

3-Chloro-4-hydroxybenzaldehyde

Relevance: This compound is an intermediate in the synthesis of ethyl vanillin from p-hydroxybenzaldehyde []. The process involves chlorination of p-hydroxybenzaldehyde to form 3-chloro-4-hydroxybenzaldehyde, followed by a reaction with sodium ethoxide to yield ethyl vanillin.

Source and Classification

This compound can be derived from various synthetic pathways involving phenolic compounds. It is structurally related to other hydroxybenzaldehydes and is part of a broader class of compounds used in pharmaceuticals, fragrances, and food additives. The compound's systematic name reflects its structure, where the ethoxy group is located at the 3-position and the hydroxy group at the 4-position on the benzene ring.

Synthesis Analysis

The synthesis of 3-ethoxy-4-hydroxybenzaldehyde can be achieved through several methods:

  1. Glyoxylic Acid Method: This involves the condensation of o-ethoxyphenol with glyoxylic acid, followed by heating and oxidation using copper oxide in an alkaline solution. This method has been noted for its relatively straightforward process and good yield, estimated at around 64.4% .
  2. Trichloroacetaldehyde Method: In this method, o-ethoxyphenol is reacted with trichloroacetaldehyde to form a trichloromethyl intermediate, which upon alkaline hydrolysis yields 3-ethoxy-4-hydroxybenzaldehyde .
  3. Nitroso Method: This method utilizes o-ethoxyphenol in combination with p-nitrosodimethylaniline hydrochloride and urotropine to facilitate condensation reactions, leading to the desired product after extraction and distillation .
  4. Alternative Synthetic Routes: Other methods include phase transfer catalysis techniques and reactions involving catechuic aldehyde with sodium ethyl sulfate .

Each method presents unique advantages in terms of reaction conditions, yields, and environmental impact.

Molecular Structure Analysis

The molecular structure of 3-ethoxy-4-hydroxybenzaldehyde features a benzene ring substituted with an ethoxy group (OCH2CH3-OCH_2CH_3) and a hydroxyl group (OH-OH). The key structural characteristics include:

  • Functional Groups: The presence of both an aldehyde (CHO-CHO) and a hydroxyl group contributes to its reactivity.
  • Geometry: The compound exhibits typical planar aromatic characteristics due to the conjugated pi system within the benzene ring.
  • Crystallography: X-ray diffraction studies have shown that the compound crystallizes in a specific lattice arrangement, which can influence its physical properties .

The InChI Key for this compound is CBOQJANXLMLOSS-UHFFFAOYSA-N, which aids in its identification in chemical databases.

Chemical Reactions Analysis

3-Ethoxy-4-hydroxybenzaldehyde participates in various chemical reactions typical for aldehydes and phenolic compounds:

  1. Condensation Reactions: It can undergo aldol condensation under basic conditions to form larger carbon skeletons.
  2. Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or carboxylic acids, depending on reaction conditions.
  3. Reduction Reactions: The aldehyde functionality can be reduced to primary alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions are significant for synthesizing more complex organic molecules or modifying existing ones for various applications.

Mechanism of Action

The mechanism of action for 3-ethoxy-4-hydroxybenzaldehyde primarily revolves around its reactivity as an electrophile due to the aldehyde group. In biological systems, it may interact with nucleophiles such as amino acids or nucleic acids, potentially leading to modifications that can affect biological pathways.

For example, in flavoring applications, it may bind to taste receptors, contributing to sensory experiences associated with food products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-ethoxy-4-hydroxybenzaldehyde include:

  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range.
  • Solubility: The compound shows moderate solubility in organic solvents such as ethanol (approximately 1.52 mg/ml) .
  • Boiling Point: While exact boiling point data is not universally available, similar compounds suggest it may boil at elevated temperatures under reduced pressure conditions.
  • Reactivity: As an aromatic aldehyde with hydroxyl substituents, it exhibits reactivity characteristic of both functional groups.

These properties are crucial for determining the compound's behavior in various applications.

Applications

3-Ethoxy-4-hydroxybenzaldehyde finds extensive use across multiple domains:

  1. Flavoring Agents: It is utilized in food products for its sweet aroma reminiscent of vanilla.
  2. Fragrance Industry: Its pleasant scent makes it valuable in perfumes and personal care products.
  3. Pharmaceuticals: The compound serves as an intermediate in synthesizing active pharmaceutical ingredients due to its functional versatility.
  4. Research Applications: It is used in studies related to organic synthesis methodologies and mechanistic investigations involving aromatic compounds.

Properties

CAS Number

121-32-4

Product Name

3-Ethoxy-4-hydroxybenzaldehyde

IUPAC Name

3-ethoxy-4-hydroxybenzaldehyde

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-6,11H,2H2,1H3

InChI Key

CBOQJANXLMLOSS-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C=O)O

Solubility

Slightly soluble (NTP, 1992)
In water, 2,822 mg/L at 25 °C
Slightly soluble in water (1 g in 100 mL at 50 °C)
Soluble in ethanol, ether, benzene, chloroform
Freely soluble in ... solutions of alkali hydroxides; soluble in glycerol, propylene glycol
Solubility in 95% alcohol about 1 g/2 mL
2.82 mg/mL at 25 °C
insoluble in water; soluble in organic solvents, oils
very soluble (1g in 2ml) (in ethanol)

Synonyms

3-ethoxy-4-hydroxybenzaldehyde
ethyl vanillin

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)O

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